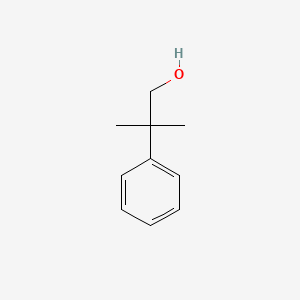

2-Methyl-2-phenylpropan-1-ol

Beschreibung

Significance and Role in Contemporary Organic Synthesis and Chemical Sciences

2-Methyl-2-phenylpropan-1-ol serves as a versatile precursor and building block in various organic synthesis pathways. Its chemical structure, featuring a primary alcohol group attached to a quaternary carbon bearing a phenyl ring, allows for a range of chemical transformations. For instance, it can be oxidized to form 2-methyl-2-phenyl-propionaldehyde, a related aldehyde with its own set of synthetic applications. chemicalbook.com

The broader family of phenylpropanols, including isomers of the title compound, are recognized for their utility as intermediates in the production of high-value chemicals such as photoinitiators and pharmaceuticals. google.com Chiral versions of related phenylpropanols are particularly significant as building blocks in the enantioselective synthesis of complex molecules. tandfonline.combldpharm.com The presence of this compound has also been reported in the natural world, specifically in the plant Glycyrrhiza glabra, suggesting potential roles in biochemistry and natural product chemistry. nih.gov

Contextualization within Alkylphenylpropanol Compound Classifications

Alkylphenylpropanols are a subclass of aromatic alcohols characterized by a three-carbon propanol (B110389) chain attached to a phenyl group. The classification of these alcohols as primary, secondary, or tertiary depends on the substitution of the carbon atom bonded to the hydroxyl (-OH) group.

This compound is classified as a primary (1°) alcohol. This is because the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom within the main chain framework. Despite the presence of a sterically hindered quaternary carbon at the 2-position, the alcohol functionality resides on a terminal -CH₂OH group.

This contrasts with its structural isomers:

2-Methyl-1-phenylpropan-2-ol: A tertiary (3°) alcohol, where the -OH group is on the carbon at position 2, which is bonded to three other carbon atoms (the phenyl-bearing carbon, and two methyl groups).

2-Methyl-1-phenylpropan-1-ol: A secondary (2°) alcohol, where the -OH group is on the carbon at position 1, which is bonded to two other carbon atoms.

This structural variation among isomers leads to significant differences in their chemical reactivity and physical properties.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| XLogP3 | 2.9 |

| Monoisotopic Mass | 150.104465066 Da |

Data sourced from PubChem. nih.gov

Precise Nomenclature and Structural Specificity in Research Literature

The precise and unambiguous naming of chemical compounds is critical for effective communication in scientific research. The structure of this compound is explicitly defined by its International Union of Pure and Applied Chemistry (IUPAC) name.

The name is deconstructed as follows:

Propan-1-ol: The base of the name indicates a three-carbon chain (propane) with a hydroxyl (-OH) group located on the first carbon.

2-Phenyl: A phenyl group (C₆H₅) is attached to the second carbon of the propanol chain.

2-Methyl: A methyl group (-CH₃) is also attached to the second carbon. The presence of a second methyl group on the same carbon is implied by the valency of the carbon atom.

This systematic name clearly distinguishes it from its isomers and ensures structural accuracy in literature and databases. For indexing and unique identification, several other identifiers are used.

Interactive Table 2: Identifiers for this compound

| Identifier | Type |

| 2173-69-5 | CAS Number |

| 2-methyl-2-phenyl-1-propanol | Synonym |

| ZVSCENGNXWPDPL-UHFFFAOYSA-N | InChIKey |

| InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | InChI |

| CC(C)(CO)C1=CC=CC=C1 | SMILES |

Data sourced from PubChem and ChemSrc. nih.govchemsrc.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSCENGNXWPDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277149 | |

| Record name | 2-methyl-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173-69-5 | |

| Record name | β,β-Dimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002173695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methyl-2-phenyl-1-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 2 Methyl 2 Phenylpropan 1 Ol

Oxidative Transformations of the Primary Alcohol Functionality

The primary alcohol group of 2-methyl-2-phenylpropan-1-ol can be selectively oxidized to the corresponding aldehyde, 2-methyl-2-phenylpropionaldehyde. This transformation requires careful selection of reagents to prevent over-oxidation to a carboxylic acid.

Synthesis of 2-Methyl-2-phenylpropionaldehyde via Selective Oxidation

The conversion of this compound to 2-methyl-2-phenylpropionaldehyde is a key transformation in organic synthesis. One documented method involves the use of a pyridine (B92270) sulfur trioxide complex in dimethyl sulfoxide (B87167) (DMSO) with triethylamine (B128534). chemicalbook.com This process yields the desired aldehyde in high purity, suitable for subsequent reactions without extensive purification. chemicalbook.com The aldehyde product, 2-methyl-2-phenylpropionaldehyde, is a colorless liquid used as a flavoring agent and in the synthesis of other organic compounds. lookchem.com

Reagent Systems and Optimized Reaction Conditions for Controlled Oxidation

Several reagent systems are available for the controlled oxidation of primary alcohols to aldehydes. The choice of reagent is crucial to avoid the formation of unwanted byproducts. Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX), are widely used for their mild reaction conditions and high selectivity. rsc.org

For the specific oxidation of this compound, a solution of the alcohol in DMSO with triethylamine and a pyridine sulfur trioxide complex has been shown to be effective. chemicalbook.com The reaction proceeds at room temperature and is typically complete within a few hours. chemicalbook.com Other systems, such as those employing catalytic amounts of IBX with a co-oxidant like Oxone®, also offer an environmentally safer alternative for alcohol oxidations. rsc.org

Table 1: Reagent Systems for the Oxidation of this compound

| Reagent System | Solvent | Conditions | Yield | Reference |

| Pyridine sulfur trioxide, Triethylamine | DMSO | Room temperature, 2.5 h | 91.6% | chemicalbook.com |

| Dess-Martin Periodinane (DMP) | CH2Cl2 | -10 °C, 2.5 h | N/A | rsc.org |

| IBX/Oxone® (catalytic) | Water-acetonitrile | N/A | High | rsc.org |

Elimination Reactions and Intramolecular Rearrangements

Under acidic conditions, this compound can undergo elimination reactions, leading to the formation of alkenes. These reactions often involve carbocation intermediates and can be accompanied by molecular rearrangements.

Dehydration Mechanisms of this compound

The acid-catalyzed dehydration of this compound follows a multi-step mechanism. science-revision.co.uk The first step involves the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). science-revision.co.ukyoutube.com Subsequently, the loss of a water molecule results in the formation of a primary carbocation. science-revision.co.uk This initial carbocation is highly unstable and will rapidly rearrange to a more stable form. msu.edulibretexts.org The final step is the elimination of a proton from a carbon adjacent to the carbocation, forming a double bond and yielding an alkene. science-revision.co.uk

Carbocation Formation and Stability in Elimination Pathways

The stability of the carbocation intermediate is a key factor in determining the reaction pathway. masterorganicchemistry.com The initially formed primary carbocation from this compound is unstable. msu.edulibretexts.org It undergoes a rearrangement to form a more stable tertiary benzylic carbocation. This rearrangement can occur via a 1,2-hydride shift or a 1,2-alkyl/aryl shift. msu.edumasterorganicchemistry.com The relative stability of carbocations follows the order: tertiary > secondary > primary. science-revision.co.uk The presence of a phenyl group can further stabilize a carbocation through resonance. stackexchange.com

Role of Phenolic Migratory Aptitude in Carbocation Rearrangements

In the rearrangement of the carbocation formed from this compound, the migratory aptitude of the adjacent groups (phenyl vs. methyl) plays a crucial role. The phenyl group has a greater migratory aptitude than a methyl group. msu.edulibretexts.org This is attributed to the ability of the phenyl group to form a stabilized bridged intermediate known as a phenonium ion during the migration. wiley.comnptel.ac.in This preferential migration of the phenyl group leads to the formation of a more stable tertiary benzylic carbocation, which then dictates the final alkene product. The driving force for this Wagner-Meerwein type of rearrangement is the formation of a more stable carbocation. hiralalpaulcollege.ac.in

Table 2: Migratory Aptitude of Various Groups

| Group | Migratory Aptitude | Reference |

| Aryl | High | nptel.ac.in |

| 3°-alkyl | High | msu.edulibretexts.org |

| Phenyl | Moderate-High | msu.edulibretexts.org |

| 2°-alkyl | Moderate | msu.edulibretexts.org |

| 1°-alkyl | Low | msu.edulibretexts.org |

| Methyl | Low | msu.edulibretexts.org |

Evidence for Anchimeric Assistance (Neighboring Group Participation) by the Phenyl Group

Anchimeric assistance, or neighboring group participation (NGP), is a well-documented phenomenon where a nearby functional group participates in a reaction, often leading to a significant rate increase and specific stereochemical outcomes. dalalinstitute.com In systems like this compound derivatives, the phenyl group at the β-position can act as a powerful neighboring group.

During the solvolysis of a neophyl derivative (where the hydroxyl group has been converted to a good leaving group, such as a tosylate or brosylate), the departure of the leaving group is assisted by the π-electrons of the adjacent phenyl ring. libretexts.orgscribd.com This assistance involves the formation of a bridged intermediate known as a phenonium ion. libretexts.orgscribd.com The formation of this stabilized, non-classical carbocation intermediate accelerates the rate-determining ionization step, a hallmark of anchimeric assistance. dalalinstitute.comlibretexts.org

The evidence for this participation is primarily kinetic. Comparing the solvolysis rates of substrates with and without the participating phenyl group under identical conditions highlights the magnitude of this effect. For instance, the solvolysis rate of neophyl derivatives is dramatically faster than that of analogous compounds like tert-butyl chloride, despite the latter forming a tertiary carbocation directly. ias.ac.in The solvolysis of 2,2,2-triphenylethyl chloride, a related primary chloride, is approximately 60,000 times faster than that of neopentyl chloride, which lacks the assisting phenyl groups. libretexts.org This rate enhancement cannot be explained by inductive effects alone and is considered strong evidence for anchimeric assistance. libretexts.org

The process begins with the phenyl group's π-electrons attacking the carbon bearing the leaving group from the backside, in a manner similar to an intramolecular SN2 reaction, as the leaving group departs. libretexts.org The resulting phenonium ion is unstable and rapidly rearranges to a more stable tertiary carbocation, which then reacts with the solvent to form the final products. libretexts.orgmasterorganicchemistry.com

| Compound | Structure | Relative Rate of Solvolysis | Notes |

| Ethyl Chloride | CH₃CH₂Cl | ~1 | Baseline for primary chloride solvolysis. libretexts.org |

| Neopentyl Chloride | (CH₃)₃CCH₂Cl | ~1 | Similar rate to ethyl chloride, undergoes rearrangement. libretexts.org |

| 2,2,2-Triphenylethyl Chloride | (C₆H₅)₃CCH₂Cl | ~60,000 | Dramatic rate enhancement due to anchimeric assistance from the phenyl groups. libretexts.org |

Characterization of Olefinic Products from Elimination, e.g., 2-Methyl-1-phenyl-1-propene

The elimination reactions of this compound, typically carried out under acidic conditions (e.g., using H₂SO₄ or H₃PO₄ with heat), proceed via an E1 mechanism. masterorganicchemistry.comlibretexts.org The reaction is initiated by the protonation of the hydroxyl group to form a good leaving group, water. Departure of the water molecule generates a primary carbocation, which is highly unstable.

This primary carbocation immediately undergoes a rearrangement to a more stable carbocation. masterorganicchemistry.com In this specific scaffold, there are two possible migrating groups on the adjacent quaternary carbon: a methyl group and a phenyl group. While the migration of a methyl group would lead to a secondary benzylic carbocation, the migration of the phenyl group is significantly more favorable due to its higher migratory aptitude and the formation of a very stable tertiary carbocation. masterorganicchemistry.com This rearrangement, driven by the formation of the more stable intermediate, is a key feature of the reaction.

Following the phenyl shift, a proton is eliminated from the adjacent carbon, leading to the formation of the major olefinic product: 2-methyl-1-phenyl-1-propene. scbt.com This alkene is the thermodynamically favored product according to Zaitsev's rule, as it is the more substituted alkene.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ | scbt.com |

| Molecular Weight | 132.20 g/mol | scbt.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 187-188 °C | sigmaaldrich.com |

| Density | 0.901 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.539 | sigmaaldrich.com |

Derivatization Strategies for Functional Group Modification

The primary hydroxyl group of this compound is the main site for functional group modification. A common strategy involves converting the -OH group, which is a poor leaving group, into a better one. This derivatization is a crucial first step for many subsequent transformations.

One of the most effective methods is the conversion of the alcohol into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). ub.edu This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride) in the presence of a base like pyridine. ub.edu These reactions generally proceed without rearrangement or change in configuration at the carbon atom bearing the oxygen. ub.edu

Another direct derivatization is the conversion to an alkyl halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the primary alcohol into the corresponding alkyl chloride or bromide, respectively. ub.edu These transformations set the stage for further nucleophilic substitution reactions.

| Reaction | Reagents | Product | Functional Group |

| Tosylation | TsCl, pyridine | 2-Methyl-2-phenylpropyl tosylate | Tosylate |

| Mesylation | MsCl, Et₃N | 2-Methyl-2-phenylpropyl mesylate | Mesylate |

| Chlorination | SOCl₂ | 1-Chloro-2-methyl-2-phenylpropane | Alkyl Chloride |

| Bromination | PBr₃ | 1-Bromo-2-methyl-2-phenylpropane | Alkyl Bromide |

Further Functional Group Interconversions of the this compound Scaffold

Once the hydroxyl group has been converted into a more reactive functional group, such as a tosylate or a halide, the this compound scaffold becomes amenable to a wide range of further functional group interconversions. These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the leaving group. ub.edu

Starting from the tosylate or halide derivative, various nucleophiles can be employed to introduce new functionalities. For example, reaction with sodium azide (B81097) (NaN₃) yields the corresponding alkyl azide, a versatile precursor for amines. Treatment with sodium cyanide (NaCN) introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Other nucleophiles, such as alkoxides or thiolates, can be used to form ethers and thioethers, respectively. These interconversions significantly expand the synthetic utility of the original this compound structure. thieme-connect.com

| Starting Material | Nucleophile (Reagent) | Product | New Functional Group |

| 2-Methyl-2-phenylpropyl tosylate | NaN₃ | 1-Azido-2-methyl-2-phenylpropane | Azide |

| 1-Bromo-2-methyl-2-phenylpropane | NaCN | 3-Methyl-3-phenylbutanenitrile | Nitrile |

| 1-Bromo-2-methyl-2-phenylpropane | NaOCH₃ | 1-Methoxy-2-methyl-2-phenylpropane | Ether |

| 2-Methyl-2-phenylpropyl tosylate | NaSH | 2-Methyl-2-phenylpropane-1-thiol | Thiol |

Applications and Advanced Utility of 2 Methyl 2 Phenylpropan 1 Ol in Chemical Synthesis

Role as a Versatile Synthetic Building Block and Intermediate in Organic Chemistry

2-Methyl-2-phenylpropan-1-ol is a key building block in organic synthesis, participating in a range of chemical transformations. chemimpex.com Its utility is enhanced by its good solubility in organic solvents. chemimpex.com The hydroxyl group can undergo oxidation to yield the corresponding aldehyde, 2-methyl-2-phenylpropanal, or be involved in esterification reactions. chemicalbook.comcymitquimica.com For instance, it can be reacted with acetic anhydride (B1165640) to form acetic acid 2-methyl-2-phenyl-propyl ester. environmentclearance.nic.inenvironmentclearance.nic.in

The compound and its derivatives are also used in methylation reactions of phenols and chloroarenes and for the conversion of nitrobenzenes to anilines. biosynth.com Furthermore, its structure makes it a valuable intermediate in the synthesis of more complex organic molecules, aiding researchers in the creation of new chemicals and materials. chemimpex.comgoogle.com The chiral nature of related structures, like (1R)-2-Methyl-1-phenylpropan-1-ol, highlights the importance of such compounds in enantioselective synthesis, where specific stereoisomers are desired. biosynth.comtandfonline.com

Table 1: Selected Reactions of this compound

| Reaction Type | Reagent(s) | Product |

| Oxidation | Pyridine (B92270) sulfuric oxide, triethylamine (B128534), DMSO | 2-Methyl-2-phenyl-propionaldehyde chemicalbook.com |

| Esterification | Acetic anhydride | Acetic acid 2-methyl-2-phenyl-propyl ester environmentclearance.nic.inenvironmentclearance.nic.inlookchem.com |

Applications in Pharmaceutical Precursor Synthesis

The structural motif of this compound is incorporated into various pharmaceutically relevant molecules. chemimpex.com Its role as a precursor is crucial in the development of active pharmaceutical ingredients (APIs). chemimpex.com

Utilization in the Development of Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives serve as precursors in the synthesis of a range of APIs. chemimpex.comacs.org The stability and reactivity of this compound allow for its effective manipulation in various synthetic pathways to create complex drug molecules. chemimpex.com Its structural features can contribute to the efficacy and stability of the final pharmaceutical products. chemimpex.com

Intermediate for the Synthesis of Antihistamine Agents (e.g., Fexofenadine)

A significant application of this compound is its use as an intermediate in the synthesis of the antihistamine drug, fexofenadine (B15129). environmentclearance.nic.inenvironmentclearance.nic.inlookchem.comresearchgate.netlookchem.com The synthesis of fexofenadine often involves multiple steps where the core structure derived from this compound is modified and eventually coupled with other fragments to yield the final complex molecule. environmentclearance.nic.inlookchem.comresearchgate.net For example, a process for synthesizing fexofenadine hydrochloride involves the use of 2-methyl-2-phenyl-propan-1-ol in one of the initial stages. environmentclearance.nic.inenvironmentclearance.nic.in

Table 2: this compound in Fexofenadine Synthesis

| Intermediate | Role in Synthesis | Reference |

| This compound | Starting material/intermediate for the synthesis of a key fragment of Fexofenadine. | environmentclearance.nic.inenvironmentclearance.nic.inlookchem.comresearchgate.netlookchem.com |

Contributions to Agrochemical and Industrial Chemical Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the realm of agrochemicals and other industrial applications. cymitquimica.com

Precursor for High-Efficiency Pyrethroid Insecticide Production

While direct links are not extensively documented in the provided results, the structural components of this compound are relevant to the synthesis of certain classes of insecticides. Pyrethroids, a major class of synthetic insecticides, often contain aromatic rings and ester functionalities. epa.gov The chemical properties of intermediates derived from this compound could make them suitable precursors for the synthesis of some pyrethroid structures. googleapis.com

Integration into Material Sciences and Polymer Chemistry

In the field of material sciences, this compound and its isomers are utilized in the synthesis of polymers and as photoinitiators. chemimpex.comgoogle.com For instance, the related compound 2-methyl-1-phenyl-1-propanol is an important intermediate for photoinitiators like 2-hydroxy-2-methyl-1-phenyl-1-propanone. google.com Photoinitiators are crucial in processes like free radical polymerization for producing various polymers and resins used in coatings and adhesives. smolecule.com The integration of such compounds can influence the mechanical and thermal properties of the resulting polymers. chemimpex.com

Development of Materials with Specific Mechanical Properties

The incorporation of this compound or its derivatives into polymer chains is a strategy used to modify the mechanical properties of the resulting materials. While detailed quantitative studies specifically isolating its effects are specialized, the structural contribution of the compound is understood within polymer chemistry. It can be used in the synthesis of polymers for materials like acrylic adhesives and optical fiber coatings. google.comgoogle.com.qa

The key to its function lies in its molecular architecture. The presence of the bulky α,α-dimethylbenzyl group introduces significant steric hindrance. When integrated into a polymer backbone, these bulky side chains can disrupt the close packing of polymer chains, which in turn influences the material's bulk properties. This can affect parameters such as:

Hardness and Rigidity: By restricting chain mobility, the bulky groups can increase the hardness and stiffness of the polymer at temperatures below its glass transition temperature.

Flexibility: The specific arrangement and concentration of these groups can be tailored to either increase or decrease flexibility, depending on the desired outcome and the other components in the polymer system.

Adhesion: In adhesive formulations, the inclusion of such monomers can influence the cohesive strength and peel resistance of the final product. google.com

The utility of this compound in this context is as a monomer or a modifying agent, where its incorporation allows for the fine-tuning of the mechanical performance of advanced materials.

Influence on Thermal Properties of Polymeric Systems

The thermal properties of polymers are critically dependent on the structure of their constituent monomer units, particularly the ease with which the polymer chains can move. The integration of this compound has a pronounced effect on these properties, most notably the glass transition temperature (Tg). The glass transition temperature is the point at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.comprotolabs.com

The influence of this compound can be summarized as follows:

Increased Glass Transition Temperature (Tg): The primary effect of incorporating the bulky and rigid phenyl-containing group is an increase in the polymer's Tg. figshare.com This is because the steric hindrance from the α,α-dimethylbenzyl group restricts the rotational freedom of the polymer backbone. More thermal energy is required to induce the large-scale segmental motion necessary for the transition from the glassy to the rubbery state. specialchem.comprotolabs.com Research and patents have noted the high glass transition temperatures of polymers synthesized using related monomers. google.comgoogle.com.qafigshare.com

Disruption of Crystallinity: In semi-crystalline polymers, the bulky, irregular shape of the this compound unit can disrupt the ordered packing of polymer chains, potentially leading to a lower degree of crystallinity. This can affect the melting point (Tm) and the mechanical properties of the material.

This ability to modify thermal behavior makes the compound a useful component in the synthesis of polymers designed for applications requiring specific thermal stability and performance characteristics.

Contributions to the Fragrance and Flavor Industry

In the fragrance and flavor sector, this compound is a well-established and valuable ingredient, where it is more commonly known by synonyms such as Dimethyl Benzyl (B1604629) Carbinol or α,α-Dimethylphenethyl Alcohol. kianoperfume.comthegoodscentscompany.com Its significance is underscored by its designation as FEMA number 2393, indicating its status as a flavor ingredient generally recognized as safe (GRAS) for use in food products. thegoodscentscompany.comfemaflavor.orgfemaflavor.orgflavscents.com

Its contributions are twofold: it is used directly for its own aromatic profile and serves as a key intermediate in the synthesis of other fragrance compounds. scentree.co

As a direct fragrance ingredient, it is prized for its clean, warm, and multifaceted floral scent. kianoperfume.comfraterworks.compellwall.com Its odor is often described as reminiscent of lilac, hyacinth, rose, and lily of the valley, with additional green, herbaceous, and woody notes. scentree.copellwall.comlookchem.com This complex profile makes it a versatile component in a wide array of perfume types, especially in the reconstitution of natural floral scents like jasmine, mimosa, and neroli. thegoodscentscompany.comscentree.copellwall.com A significant advantage of this alcohol is its stability in alkaline media, which makes it highly suitable for use in soap and detergent perfumes. thegoodscentscompany.comlookchem.com

As a precursor, Dimethyl Benzyl Carbinol serves as the starting alcohol for the synthesis of various esters, such as Dimethyl Benzyl Carbinyl Acetate. scentree.co These derivatives often possess their own unique and desirable scent profiles, further broadening the palette available to perfumers.

The table below details the reported olfactory characteristics of this compound (Dimethyl Benzyl Carbinol).

Interactive Data Table: Olfactory Profile of this compound

| Olfactory Characteristic | Description | Source(s) |

| Primary Scent Family | Floral | femaflavor.orgfraterworks.compellwall.comlookchem.comchemicalbull.com |

| Specific Floral Notes | Lilac, Hyacinth, Lily of the Valley, Jasmine, Rose, Elderflower | kianoperfume.comthegoodscentscompany.comscentree.copellwall.comlookchem.com |

| Secondary Notes | Green, Herbaceous, Woody, Fresh | kianoperfume.comscentree.copellwall.com |

| Subtle Nuances | Fruity (peach, pear, apple-blossom), Animalic, Rhubarb | kianoperfume.compellwall.com |

| Key Applications | Reconstitution of floral scents, Soap and detergent perfumes | thegoodscentscompany.comscentree.colookchem.com |

| Longevity | Lasts over 6 hours on a smelling strip | fraterworks.com |

Spectroscopic and Computational Investigations of 2 Methyl 2 Phenylpropan 1 Ol

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic compounds. For 2-Methyl-2-phenylpropan-1-ol, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its molecular architecture and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.

¹H NMR Spectroscopy: While a publicly available experimental spectrum is not readily found, the expected ¹H NMR spectrum of this compound can be predicted based on its structure. It would feature distinct signals corresponding to the four unique proton environments:

Phenyl Protons (C₆H₅): A complex multiplet signal is expected in the aromatic region, typically between δ 7.2-7.5 ppm, integrating to five protons.

Methylene Protons (CH₂): The two protons of the hydroxymethyl group are chemically equivalent and would appear as a singlet, expected around δ 3.5-3.7 ppm.

Methyl Protons (2 x CH₃): The six protons of the two equivalent methyl groups attached to the quaternary carbon are expected to produce a sharp singlet, typically integrating to six protons, at approximately δ 1.3 ppm.

Hydroxyl Proton (OH): A broad singlet, whose chemical shift is variable and concentration-dependent, would appear for the alcohol proton. This peak would disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to proton exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, six distinct signals are expected, corresponding to the six chemically non-equivalent carbon atoms. Experimental data is available in public databases. nih.gov

Table 1: Experimental ¹³C NMR Spectral Data for this compound

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Quaternary (C-OH) | ~72.1 |

| Methyl (CH₃) | ~25.5 |

| Methylene (-CH₂OH) | ~71.4 |

| Phenyl C1 (ipso) | ~146.4 |

| Phenyl C2, C6 (ortho) | ~126.1 |

| Phenyl C3, C5 (meta) | ~128.2 |

| Phenyl C4 (para) | ~126.7 |

Note: Data sourced from publicly available spectral databases. nih.gov Actual values may vary slightly based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. A vapor-phase IR spectrum for this compound is available. nih.gov The key characteristic absorption bands expected for this compound are detailed below. Raman spectroscopy, which detects complementary vibrations, would provide further structural information, though specific experimental data is not widely available.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (Broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Ring Stretching | 1600 & 1450 |

| C-O (Alcohol) | Stretching | 1260 - 1050 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Note: These are typical ranges for the specified functional groups. vscht.cz

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In electron ionization (EI) mass spectrometry, this compound (molar mass 150.22 g/mol ) would undergo characteristic fragmentation. nih.gov

The molecular ion peak ([M]⁺) at m/z 150 is expected to be of low intensity or entirely absent due to the instability of tertiary alcohols under EI conditions. The fragmentation pattern is dominated by cleavages adjacent to the oxygen atom and the phenyl group (alpha-cleavage). The most probable fragmentation involves the loss of a hydroxymethyl radical (•CH₂OH) to form a highly stable tertiary benzylic carbocation, which would likely be the base peak.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 119 | [C(CH₃)₂(C₆H₅)]⁺ | Loss of •CH₂OH radical (M - 31) |

| 135 | [C(CH₃)(CH₂OH)(C₆H₅)]⁺ | Loss of •CH₃ radical (M - 15) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement and loss of C₃H₇O• |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation is predicted based on established principles of mass spectrometry for similar structures. docbrown.infolibretexts.org

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry offers powerful tools to investigate molecular properties that can be difficult to measure experimentally, providing deeper insight into structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. wikipedia.orgmdpi.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, can be employed to predict a variety of properties. mdpi.com

These calculations begin by optimizing the molecule's geometry to find its lowest energy structure, providing precise bond lengths and angles. From this optimized structure, electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A map of the electrostatic potential can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical attack. Furthermore, DFT can simulate vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in peak assignment. mdpi.com

Conformational Analysis and Potential Energy Surface Studies

Due to the presence of several single bonds, this compound can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers for converting between them. researchgate.net

A key method for this is the calculation of the Potential Energy Surface (PES). acs.org For this molecule, the PES would be explored by systematically rotating the key dihedral angles, primarily around the C(phenyl)–C(quaternary) bond and the C(quaternary)–C(methylene) bond. For each rotational step, the energy of the molecule is calculated using a computational method like DFT. The resulting surface reveals energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. researchgate.net This analysis can reveal the most favorable three-dimensional shape of the molecule and may identify stabilizing intramolecular interactions, such as a weak hydrogen bond between the hydroxyl proton and the π-electron cloud of the phenyl ring.

Intermolecular Interactions and Hydrogen Bonding Analysis

The molecular structure of this compound, a tertiary alcohol, profoundly influences its intermolecular interactions, which are dominated by hydrogen bonding. The presence of a hydroxyl (-OH) group, a phenyl ring, and bulky methyl groups on a quaternary carbon atom creates a complex interplay of forces that dictates the substance's physical properties. The primary intermolecular forces at play are the strong, directional O-H···O hydrogen bonds, weaker O-H···π hydrogen bonds, and ubiquitous van der Waals forces.

The hydroxyl group in this compound serves as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). nih.gov In the liquid or solid state, this facilitates the formation of hydrogen-bonded aggregates. However, the significant steric hindrance imposed by the two adjacent methyl groups and the phenyl ring at the α-position sterically impedes the formation of extended, linear hydrogen-bonded chains, which are common in primary or less-branched alcohols. researchgate.netacs.orgrsc.org This steric crowding is a critical factor in determining the predominant type and geometry of the hydrogen bonds.

Research on structurally related sterically hindered alcohols suggests that the bulky substituents limit the self-association of molecules. researchgate.netrsc.org Instead of forming long polymeric chains, the molecules are more likely to form smaller aggregates, such as dimers or trimers.

A key feature of aromatic alcohols like this compound is the competition between conventional O-H···O hydrogen bonding and O-H···π interactions. acs.org In the latter, the hydroxyl hydrogen interacts with the electron-rich π-system of the phenyl ring of a neighboring molecule. The phenyl ring, therefore, plays a dual role: it acts as a significant steric barrier to O-H···O bond formation while simultaneously offering an alternative hydrogen bond acceptor site. researchgate.netacs.org This leads to a more diverse and heterogeneous hydrogen-bonding environment compared to non-aromatic analogues. acs.org Computational studies on similar molecules like benzyl (B1604629) alcohol have quantified the delicate energy balance between these different bonding motifs, showing that O-H···π bonded dimers can be energetically competitive with O-H···O bonded structures. rsc.orggoettingen-research-online.de

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, provide experimental evidence for these interactions. For alcohols, the O-H stretching vibration is highly sensitive to its environment. A broad absorption band in the 3200–3550 cm⁻¹ region is characteristic of O-H groups involved in strong O-H···O hydrogen bonding. docbrown.info In contrast, a sharper, less intense band at higher frequencies (typically 3550–3650 cm⁻¹) is often assigned to "free" hydroxyl groups or those participating in weaker O-H···π interactions. acs.org For this compound, one would expect to observe such features, reflecting the equilibrium between different associated species.

Computational chemistry provides further insight into the nature of these interactions. Basic computed properties confirm the potential for these bonds.

Table 1: Computed Hydrogen Bonding Properties of this compound

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Polar Surface Area (TPSA) | 20.23 Ų | chemscene.com |

The values in Table 1 underscore the molecule's capacity to engage in hydrogen bonding. The competition between O-H···O and O-H···π interactions, governed by the molecule's inherent steric hindrance, is the defining characteristic of the intermolecular forces in this compound.

Table 2: Typical Spectroscopic Data for Intermolecular Interactions in Phenyl Alcohols

| Interaction Type | Spectroscopic Technique | Characteristic Observation | Wavenumber/Frequency Range | Source |

|---|---|---|---|---|

| O-H···O Hydrogen Bond | FTIR Spectroscopy | Broad O-H stretching band | ~3200 - 3550 cm⁻¹ | docbrown.info |

| O-H···π Interaction | FTIR Spectroscopy | Sharper O-H stretching band | ~3550 - 3650 cm⁻¹ | acs.org |

| "Free" Monomer | FTIR Spectroscopy (in dilute solution/gas phase) | Sharp O-H stretching band | ~3640 - 3670 cm⁻¹ | rsc.org |

This spectroscopic data, drawn from analogous systems, provides a framework for interpreting the experimental spectra of this compound, allowing for an analysis of the relative populations of differently bonded species under various conditions.

Environmental Considerations and Ecotoxicological Profile of 2 Methyl 2 Phenylpropan 1 Ol

Environmental Fate and Persistence Assessment

Limited specific data is available regarding the environmental fate and persistence of 2-Methyl-2-phenylpropan-1-ol. However, its physicochemical properties can provide some indication of its expected behavior in the environment.

The compound is characterized as a colorless to pale yellow liquid with a pleasant odor. It demonstrates solubility in organic solvents, while its solubility in water is limited due to its hydrophobic aromatic structure. cymitquimica.com The presence of a hydroxyl (-OH) group does impart some polarity, allowing for hydrogen bonding, which can influence its environmental interactions. cymitquimica.com

An important parameter for assessing environmental fate is the octanol-water partition coefficient (LogP). The predicted XLogP3 value for this compound is 2.9, which suggests a moderate potential for bioaccumulation in aquatic organisms. nih.gov Compounds with a LogP in this range may partition from the water column into the fatty tissues of organisms.

There is currently a lack of empirical data on the persistence of this compound in various environmental compartments such as soil, water, and air, including its environmental half-life. Its volatility may lead to some degree of atmospheric distribution, though specific data on this is not available.

Aquatic Ecotoxicity and Potential for Environmental Impact

There is a significant lack of specific studies on the aquatic ecotoxicity of this compound. Therefore, a quantitative assessment of its potential for environmental impact on aquatic ecosystems cannot be provided at this time. Standard ecotoxicological tests on representative aquatic organisms like fish, daphnia, and algae have not been found in publicly available literature for this specific compound.

Consistent with the lack of acute toxicity data, there is no available information on the chronic or long-lasting harmful effects of this compound on aquatic organisms. Chronic toxicity studies are essential for understanding the potential for sublethal effects, such as impacts on reproduction, growth, and development, which can have significant long-term consequences for aquatic populations.

Identification of Environmental Degradation Pathways and Metabolites

Specific environmental degradation pathways for this compound, including biodegradation and photodegradation, have not been documented in the scientific literature. The molecular structure of the compound, which includes a stable benzene (B151609) ring and a tertiary alcohol, suggests that its degradation may be slower than that of simpler alcohols. Tertiary alcohols are generally more resistant to oxidation compared to primary and secondary alcohols.

While the degradation of the phenyl group might be hypothesized to proceed through pathways similar to other aromatic compounds, such as those observed for benzyl (B1604629) alcohol (involving oxidation to aldehydes and carboxylic acids), the fate of the neopentyl alcohol portion of the molecule is uncertain without specific studies. epa.govnih.gov The identification of potential environmental metabolites of this compound would require dedicated biodegradation and chemical degradation studies.

Strategies for Minimizing Environmental Release and Remediation

In the absence of specific remediation strategies for this compound, general principles for managing chemical spills and environmental contamination are applicable.

Minimizing Release:

Proper Handling and Storage: Adherence to good industrial hygiene and safety practices is crucial to prevent accidental releases. This includes storing the compound in well-ventilated areas and using appropriate personal protective equipment.

Waste Disposal: The compound should be disposed of through a licensed professional waste disposal service. fishersci.com Containers of the substance should be treated as hazardous waste and not be emptied into drains or disposed of with household garbage. fishersci.com The European Medicines Agency (EMA) suggests that unused pharmaceuticals, as a general class of chemicals, should not be disposed of via wastewater or household waste to protect the environment. europa.eu

Remediation Strategies: Should a release into the environment occur, several general remediation technologies could be considered for compounds with similar properties (i.e., aromatic hydrocarbons and alcohols), although their effectiveness for this compound would need to be specifically evaluated:

Activated Carbon Adsorption: This is a common method for removing organic compounds from water.

Advanced Oxidation Processes (AOPs): Technologies such as ozonation or the use of Fenton's reagent could potentially be used to chemically degrade the compound in water or soil.

Bioremediation: While no specific microorganisms have been identified that degrade this compound, bioremediation using adapted microbial consortia is a potential strategy for many organic contaminants.

Further research is required to develop and validate effective and specific strategies for the remediation of this compound from contaminated environmental media.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-2-phenylpropan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : A Grignard reagent approach is commonly adapted for analogous tertiary alcohols. For example, reacting phenylmagnesium bromide with a suitable ketone precursor (e.g., 2-methylpropanal) under anhydrous conditions, followed by acidic hydrolysis, can yield the target compound. Reaction temperature (-20°C to 0°C) and solvent choice (e.g., THF or diethyl ether) critically affect regioselectivity and byproduct formation . Purification via fractional distillation or column chromatography is advised to achieve >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should be observed?

- Methodological Answer :

- NMR : In H NMR, expect a singlet (~1.2 ppm) for the methyl groups adjacent to the hydroxyl, a multiplet (7.2–7.4 ppm) for the aromatic protons, and a broad peak (~2.1 ppm) for the hydroxyl proton (exchangeable in DO). C NMR should show a quaternary carbon (~73 ppm) bonded to the hydroxyl group .

- IR : A strong O-H stretch (~3350 cm) and C-O stretch (~1050 cm) confirm the alcohol moiety.

- Mass Spectrometry : The molecular ion peak at m/z 148.2 (CHO) and fragmentation patterns (e.g., loss of HO or methyl groups) validate the structure .

Advanced Research Questions

Q. How can computational chemistry methods optimize reaction pathways for this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in Grignard additions. Solvent effects (e.g., polar aprotic vs. ethers) are evaluated using the SMD continuum model. For instance, THF’s higher polarity stabilizes intermediates, reducing side reactions compared to diethyl ether . Software like Gaussian or ORCA is recommended, with validation via experimental NMR/IR data .

Q. What strategies resolve contradictions in stereochemical outcomes during derivatization of this compound?

- Methodological Answer : Conflicting stereoselectivity in oxidation or substitution reactions may arise from competing mechanisms (e.g., SN1 vs. SN2). To address this:

- Kinetic Studies : Monitor reaction progress via GC-MS or in-situ IR to identify intermediate species.

- Solvent Screening : Polar solvents (e.g., DMSO) favor SN2 pathways, while non-polar solvents (e.g., toluene) may promote carbocation rearrangements (SN1) .

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations .

Q. How does SHELX software enhance crystallographic analysis of this compound derivatives?

- Methodological Answer : SHELXL refines crystal structures by optimizing parameters like anisotropic displacement and hydrogen bonding. For example, high-resolution X-ray data (≤1.0 Å) enable precise determination of bond angles and torsional strains in the phenyl-propanol backbone. SHELXD’s dual-space algorithm solves phase problems in twinned crystals, common in bulky tertiary alcohols . Validate refined structures against Cambridge Structural Database entries to identify packing anomalies.

Notes

- Safety : Handle under inert atmosphere (N/Ar) to prevent oxidation. Use PPE and fume hoods; consult SDS for hazard mitigation .

- Advanced Tools : Combine experimental data (e.g., XRD, NMR) with computational models for robust mechanistic insights.

- Contradictions : Cross-validate synthetic yields using orthogonal methods (e.g., GC vs. HPLC) to address reproducibility issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.